
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Chromatography and Sensing
- Chiral Derivatization for Enantiomer Resolution : A study by Toyo’oka et al. (1992) investigated the optical resolution of carboxylic acid enantiomers by high-performance liquid chromatography with laser-induced fluorescence detection after chiral derivatization. This research demonstrated the compound's utility in improving detection limits for various derivatives, highlighting its role in analytical chemistry for enantiomer resolution Toyo’oka, Ishibashi, & Terao, 1992.
Role in Antibacterial Agent Synthesis
- Development of Antibacterial Compounds : Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various analogues of "1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one", finding several compounds with notable activity against bacterial strains. This work underlines the compound's potential in the development of new antibacterial agents Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.
Synthesis and Antimicrobial Activity Studies
- Antimicrobial Compound Synthesis : Nagamani et al. (2018) explored the synthesis and antimicrobial activity of novel compounds derived from "this compound", providing insights into its utility in creating effective antimicrobial agents Nagamani, Anjaiah, Praveen, & Jalapathi, 2018.
Contributions to Medicinal Chemistry
- Asymmetric Synthesis for Drug Development : Rosen et al. (1988) developed efficient asymmetric syntheses of enantiomers of a quinolonecarboxylic acid class antibacterial agent, leveraging the unique structural features of "this compound". This research emphasizes the compound's importance in synthesizing pharmaceuticals with enhanced activity and solubility profiles Rosen, Chu, Lico, Fernandes, Shen, Borodkin, & Pernet, 1988.
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEKDCXQGWTXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



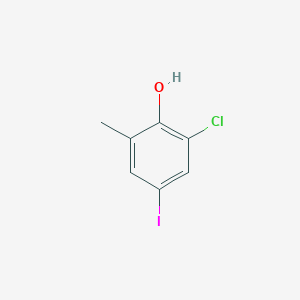
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)


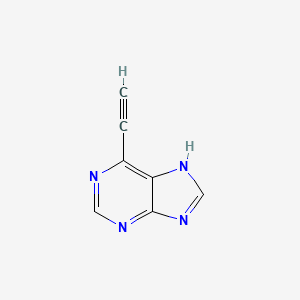

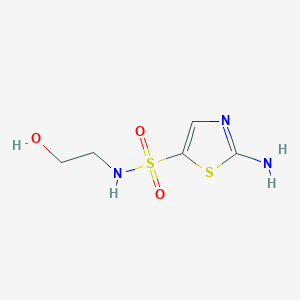

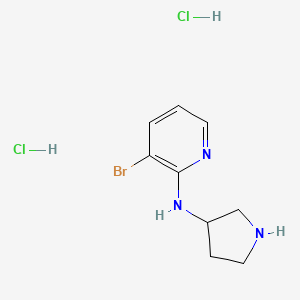
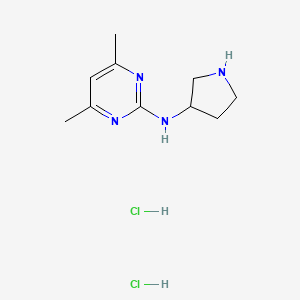
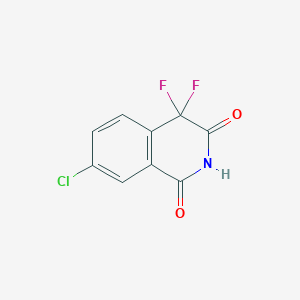
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

